molecular formula C12H12ClN3O2 B5442493 4-chloro-N-(2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide

4-chloro-N-(2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B5442493
M. Wt: 265.69 g/mol
InChI Key: QVSMSYAWKZDQBD-UHFFFAOYSA-N
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Description

4-chloro-N-(2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is a chemical compound with a unique structure that includes a pyrazole ring substituted with a chloro group, a methoxyphenyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide typically involves the reaction of 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid with 2-methoxyaniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The chloro group can be substituted with other nucleophiles to create derivatives with different properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

4-chloro-N-(2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including its effects on enzymes or cellular processes.

    Medicine: Research may explore its potential as a pharmaceutical agent, including its efficacy and safety in treating specific conditions.

    Industry: It can be used in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism by which 4-chloro-N-(2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved would require further experimental investigation to elucidate.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-(4-methoxyphenyl)benzamide: This compound has a similar structure but with a benzamide group instead of a pyrazole ring.

    4-chloro-N-(2-methoxyphenyl)benzamide: Another similar compound with a benzamide group and a methoxyphenyl group.

Uniqueness

4-chloro-N-(2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern on the pyrazole ring, which may confer distinct chemical and biological properties compared to similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

4-chloro-N-(2-methoxyphenyl)-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O2/c1-16-11(8(13)7-14-16)12(17)15-9-5-3-4-6-10(9)18-2/h3-7H,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVSMSYAWKZDQBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)Cl)C(=O)NC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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